molecular formula C14H13N5O5S B2772941 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 1172862-18-8

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2772941
CAS RN: 1172862-18-8
M. Wt: 363.35
InChI Key: PSJJIQDOKUOGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N5O5S and its molecular weight is 363.35. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Study

Research has indicated that 1,3,4-oxadiazole bearing compounds, including derivatives similar to the specified chemical, exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The synthesis of these compounds involves a series of reactions leading to N-substituted derivatives, which were then analyzed for their biological activities. The antibacterial study suggests potential applications in developing new antibacterial agents (H. Khalid et al., 2016).

Antidepressant and Anticonvulsant Activities

Another study explored the synthesis of novel pyrazole derivatives, which underwent evaluation for their antidepressant and anticonvulsant activities. This research points to the broader therapeutic potential of 1,3,4-oxadiazole and related compounds in treating neurological conditions. The compounds showed promising results compared to standard medications in experimental models (Mohamed Abdel-Aziz et al., 2009).

Antiepileptic Activity

Compounds based on 1,3,4-oxadiazole structures have also been synthesized and tested for their anticonvulsant activities. Through a natural product coupled approach, these studies aim to meet the structural prerequisites indispensable for antiepileptic activity. The investigation involved various models to assess the anticonvulsant potential, contributing to the development of new antiepileptic drugs (H. Rajak et al., 2013).

Catalysts in Chemical Synthesis

The use of related compounds as ligands for obtaining bimetallic boron-containing heterogeneous catalysts has been researched. These catalysts show high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls. This application demonstrates the compound's role in enhancing the efficiency of chemical reactions, particularly in the synthesis of compounds containing furyl and thienyl rings (N. A. Bumagin et al., 2019).

Anticancer Activity

A series of substituted benzamides were synthesized starting from related chemical structures and evaluated for anticancer activity against various cancer cell lines. The synthesized compounds exhibited moderate to excellent anticancer activity, indicating the potential of such compounds in cancer treatment strategies (B. Ravinaik et al., 2021).

properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S/c1-19(2)25(21,22)10-5-3-9(4-6-10)13-17-18-14(23-13)16-12(20)11-7-8-15-24-11/h3-8H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJJIQDOKUOGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.